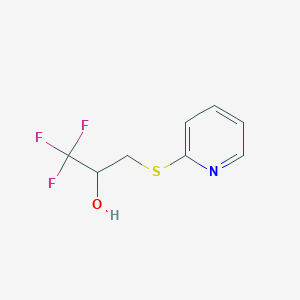

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is an organic compound that features a trifluoromethyl group and a pyridinylsulfanyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol typically involves the reaction of 2-pyridinethiol with 1,1,1-trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the carbonyl carbon of the trifluoroacetone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The pyridinylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Formation of 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanone.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pyridinylsulfanyl compounds.

Aplicaciones Científicas De Investigación

Industrial Production

For industrial applications, continuous flow reactors and advanced purification techniques such as crystallization or chromatography are employed to optimize yield and purity.

Scientific Research Applications

-

Chemistry :

- Building Block : Used in the synthesis of more complex organic compounds. Its trifluoromethyl group can enhance the stability and reactivity of synthesized molecules.

- Reactions : Can undergo oxidation to form 1,1,1-trifluoro-3-(2-pyridinylsulfanyl)-2-propanone and various substitution reactions leading to new pyridinylsulfanyl derivatives .

-

Biology :

- Biological Activity : Investigated for potential interactions with biomolecules. The compound may modulate enzyme activity or receptor interactions due to its lipophilicity and functional groups .

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability, allowing it to reach intracellular targets effectively. The pyridinylsulfanyl moiety may participate in hydrogen bonding or coordination with metal ions .

-

Medicine :

- Pharmaceutical Intermediate : Explored as a precursor in the synthesis of bioactive compounds and drugs. Its structural characteristics make it suitable for developing new therapeutic agents .

- Potential Drug Development : There is ongoing research into its efficacy as an active pharmaceutical ingredient (API), particularly in treating conditions where fluorinated compounds show promise due to their unique properties .

- Industry :

Case Study 1: Synthesis Optimization

A study explored optimizing the synthesis of this compound using various microbial enzymes for enantioselective reduction processes. This method demonstrated high yields and purity levels suitable for industrial applications.

Case Study 2: Biological Interaction Studies

Research has focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor or modulator, suggesting potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The pyridinylsulfanyl moiety can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol can be compared with other similar compounds, such as:

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-butane: Longer carbon chain, which can affect its physical and chemical properties.

Actividad Biológica

1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's electronic properties, making it a valuable candidate for pharmaceutical development and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₈F₃NOS

- Molecular Weight : 223.22 g/mol

- CAS Number : 478047-11-9

- Structure : The compound features a trifluoromethyl group attached to a propanol backbone with a pyridinylsulfanyl substituent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing effects.

- Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.

- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against certain cancer cell lines.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of related compounds that share structural similarities with this compound. The following table summarizes the findings from these studies:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | |

| 4c | MDA-MB-231 | 17.83 | |

| 4j | MCF-7 | 19.73 | |

| Cisplatin | MDA-MB-231 | ~20 |

Note: TBD indicates that specific IC50 values for the target compound are still under investigation.

Study on Antitumor Activity

In a recent investigation into the biological activities of compounds similar to this compound, researchers focused on the synthesis and evaluation of new derivatives. The study employed the MTT assay to assess cell viability in human breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds exhibiting a trifluoromethyl group demonstrated enhanced antiproliferative effects compared to standard treatments like Cisplatin.

The study concluded that modifications in the molecular structure could significantly influence biological activity and suggested further exploration into the mechanisms behind these effects.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. According to PubChem data:

- Acute Toxicity : H302 (harmful if swallowed)

- Skin Irritation : H315 (causes skin irritation)

These safety profiles indicate that while the compound may have therapeutic potential, careful handling and further toxicological assessments are necessary.

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4,6,13H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJBMCJJFXBVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.